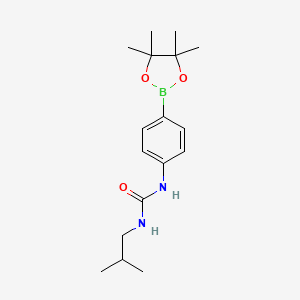
1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Descripción general
Descripción
The compound “tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate” seems to be related . It’s important to note that the exact compound you’re asking about might not be well-studied or commonly used, hence the lack of specific information.
Synthesis Analysis
While specific synthesis information for the compound you asked about is not available, there are related compounds such as “tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” which are synthesized through substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are as follows: It has a molecular weight of 186.06, its form is liquid, it has a refractive index n20/D of 1.409 (lit.), it boils at 73 °C/15 mmHg (lit.), and it has a density of 0.912 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is part of a group of compounds involving boric acid ester intermediates with benzene rings. These compounds are obtained through multi-step substitution reactions. The structure and conformation of these compounds have been confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is used for further computational analysis, providing insight into molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties (Huang et al., 2021).
Crystallography and Conformational Studies
The crystal structures of compounds similar to this compound are analyzed to understand their molecular conformations. Single crystal X-ray diffraction is a crucial technique in these studies, along with DFT calculations to optimize the molecular structures. This research helps in understanding the stability and structural characteristics of these compounds, which is essential for their applications in various scientific fields (Liao et al., 2022).
Applications in Sensor Technology
Compounds with structural elements similar to this compound are being explored for their potential in sensor technology. For instance, their application in detecting hydrogen peroxide vapor is of particular interest. The introduction of functional groups to these compounds can enhance their sensing performance. This research is pivotal for developing new, efficient materials for explosive detection and environmental monitoring (Fu et al., 2016).
Polymer Science and Material Engineering
These compounds are also significant in the field of polymer science. They are used in the synthesis of brightly colored polymers and nanoparticles. Research in this area focuses on understanding the properties of these polymers, like fluorescence emission and molecular weight distribution. Such studies are crucial for developing new materials with specific optical and physical properties for industrial and scientific applications (Fischer et al., 2013).
Mecanismo De Acción
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structure .
Mode of Action
The compound’s mode of action is likely related to its boronic acid moiety. Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites . The tetramethyl-1,3,2-dioxaborolan-2-yl group in the compound could potentially enhance its reactivity or selectivity towards its targets .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acid derivatives can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The effects of boronic acid derivatives can vary widely, depending on their specific targets and the nature of their interaction with these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment can affect the reactivity of boronic acids and their derivatives . Moreover, certain boronic acid derivatives, such as pinacol boronic esters, are known to be sensitive to air .
Análisis Bioquímico
Biochemical Properties
It is known that this compound has a high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . This suggests that it may interact with various enzymes and proteins within the body.
Cellular Effects
Given its physicochemical properties, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily .
Transport and Distribution
It is known to be a substrate for P-glycoprotein, suggesting that it may be transported out of cells .
Propiedades
IUPAC Name |
1-(2-methylpropyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-12(2)11-19-15(21)20-14-9-7-13(8-10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTLSBXZBKRPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657072 | |
| Record name | N-(2-Methylpropyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874291-03-9 | |
| Record name | N-(2-Methylpropyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



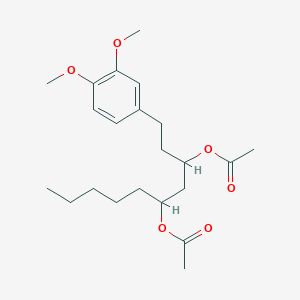
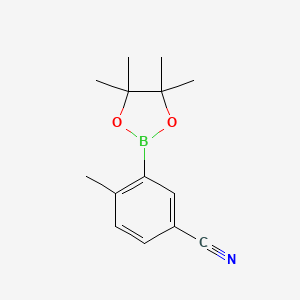
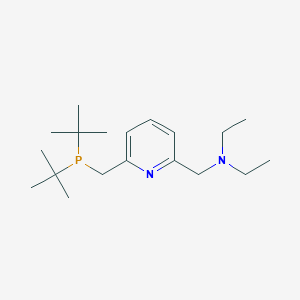
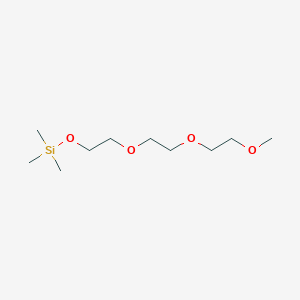
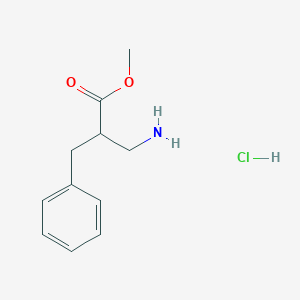

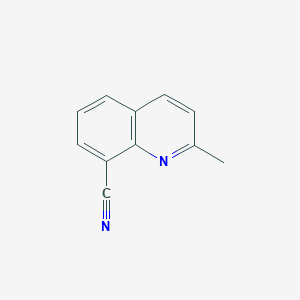
![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)
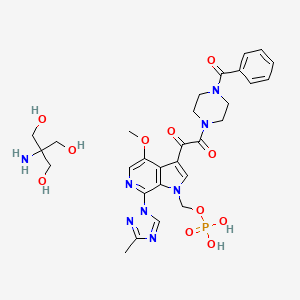
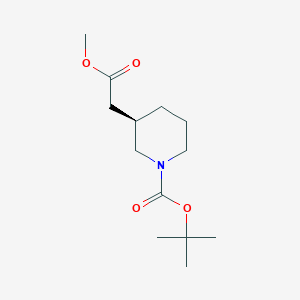



![6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B3030104.png)